molecular formula C24H32N2O4S B2488174 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 922132-99-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2488174
CAS No.: 922132-99-8
M. Wt: 444.59
InChI Key: ZZVXOBIXYRSOCI-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-16(2)14-26-21-13-19(9-12-22(21)30-15-24(5,6)23(26)27)25-31(28,29)20-10-7-18(8-11-20)17(3)4/h7-13,16-17,25H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVXOBIXYRSOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a complex organic compound with potential therapeutic implications. Its structural characteristics suggest a variety of biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[b][1,4]oxazepine core, which is known for its pharmacological properties. The molecular formula is C19H28N2O3SC_{19}H_{28}N_{2}O_{3}S, and it possesses a sulfonamide group that enhances its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties by interfering with bacterial folic acid synthesis.
  • Anti-inflammatory Effects : The presence of the oxazepine ring suggests potential anti-inflammatory effects by modulating inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionInhibition of carbonic anhydrase

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of the compound against various bacterial strains, it was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests that the compound may modulate immune responses effectively.

Research Findings

Recent studies have shown that compounds structurally related to this compound possess various biological activities:

  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Preliminary data indicate that similar compounds may protect neuronal cells from oxidative stress-induced damage.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Critical steps include:

  • Core formation : Cyclization of precursors under controlled pH and temperature to form the oxazepine ring .
  • Sulfonylation : Reaction with 4-isopropylbenzenesulfonyl chloride in anhydrous conditions to introduce the sulfonamide group .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC (>95% purity) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

Optimization strategies include:

  • Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Catalyst use : Lewis acids (e.g., AlCl₃) improve cyclization kinetics for the oxazepine core .
  • Real-time monitoring : In-line FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. What analytical techniques are essential for confirming the structure and purity?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>98% required for pharmacological assays) .
  • X-ray crystallography : Resolve ambiguous structural features (e.g., ring conformation) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to enzymes (e.g., kinases, proteases) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide, oxazepine oxygen) for target interaction .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Q. What strategies address contradictory data in biological activity studies?

To resolve discrepancies:

  • Orthogonal assays : Combine enzyme inhibition assays with cell viability (MTT) and apoptosis (Annexin V) tests to confirm mechanisms .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Q. How does substituent variation in the oxazepine or sulfonamide groups affect reactivity and bioactivity?

  • Isobutyl vs. allyl substituents : Bulkier groups (e.g., isobutyl) enhance metabolic stability but may reduce solubility .
  • Sulfonamide para-substituents : Electron-withdrawing groups (e.g., isopropyl) improve target binding via hydrophobic interactions .
  • SAR studies : Synthesize derivatives with modified substituents and compare IC₅₀ values in enzyme assays .

Q. What methods are used to study the compound’s interaction with enzymes or receptors?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Fluorescence polarization : Monitor competitive displacement of fluorescent probes in solution .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

  • In vitro ADME : Microsomal stability assays (human liver microsomes) to predict metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction available for activity .
  • In vivo PK : Administer to rodents and measure plasma half-life (t₁/₂) via LC-MS/MS .

Q. What are the challenges in scaling up synthesis for preclinical/clinical studies?

  • Reaction scalability : Transition from batch to continuous flow reactors to improve reproducibility .
  • Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scale-up .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .

Q. How can researchers design derivatives with improved pharmacological profiles?

  • Bioisosteric replacement : Substitute sulfonamide with carbamate groups to enhance solubility .
  • Pro-drug strategies : Introduce ester moieties for enhanced oral bioavailability .
  • Fragment-based design : Use X-ray/NMR data to optimize binding interactions with minimal structural changes .

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